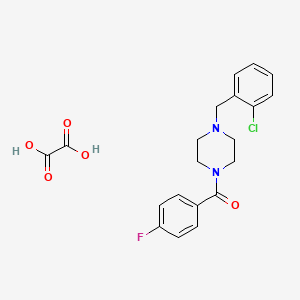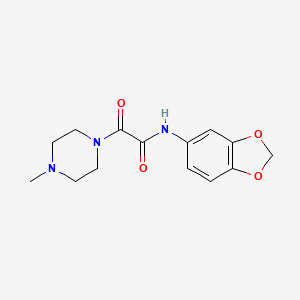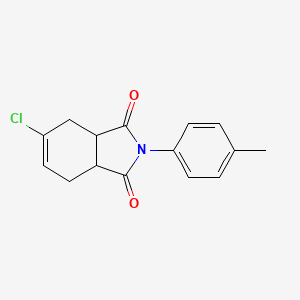![molecular formula C23H17NO3 B5029241 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one](/img/structure/B5029241.png)
3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is synthesized through a multistep process and has been found to exhibit significant biological activity, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound may exert its antibacterial and antifungal activity through the disruption of bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one exhibits significant biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting antibacterial and antifungal activity. Additionally, this compound has been found to exhibit antioxidant activity, making it a potential candidate for the development of new antioxidants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one in lab experiments include its high purity and yield, as well as its unique chemical structure and potential applications in various fields. However, the limitations of using this compound include its complex synthesis process and potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one. One potential direction is the development of new anticancer drugs based on this compound, which may exhibit improved efficacy and reduced toxicity compared to current treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and organic synthesis. Finally, the development of new synthesis methods for this compound may further improve its yield and purity, making it more accessible for future research.
Métodos De Síntesis
The synthesis of 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one involves several steps, including the condensation of benzylamine with salicylaldehyde to form 2-hydroxy-1-phenyl-2-(phenylmethyl)ethanone. This intermediate is then reacted with 2-aminophenol to form the spirocyclic benzoxazine ring. The final step involves the cyclization of the benzoxazine ring to form the chromenone structure. This multistep process has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-benzylspiro[1,3-benzoxazine-2,2'-chromene]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-22-19-11-5-7-13-21(19)27-23(24(22)16-17-8-2-1-3-9-17)15-14-18-10-4-6-12-20(18)26-23/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHHYCSEAAPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OC24C=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)
![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)

![2-{[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5029188.png)
![1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5029199.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)

![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5029221.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)